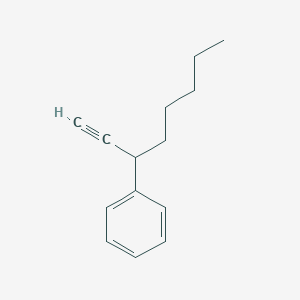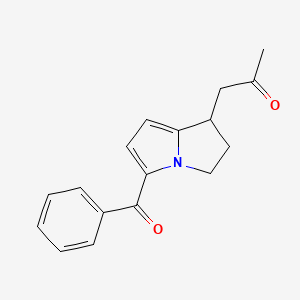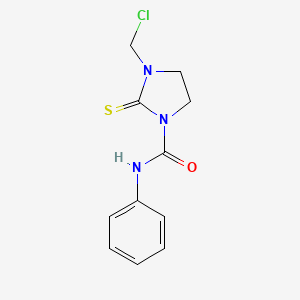
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a sulfanylideneimidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of N-phenylimidazolidine-2-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Addition Reactions: The imidazolidine ring can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidines, sulfoxides, sulfones, and various derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanylideneimidazolidine ring can also interact with various biological pathways, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoic acid: Shares the chloromethyl group but lacks the imidazolidine ring.
N-phenylimidazolidine-2-thione: Contains the imidazolidine ring but lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
89914-38-5 |
|---|---|
Fórmula molecular |
C11H12ClN3OS |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
3-(chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c12-8-14-6-7-15(11(14)17)10(16)13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
Clave InChI |
ZZQNIRONYUBFOS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)N1CCl)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


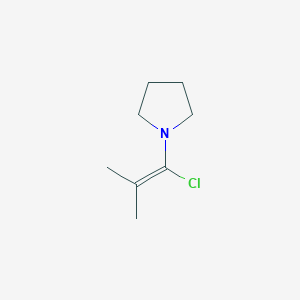
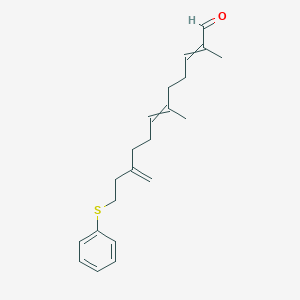
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
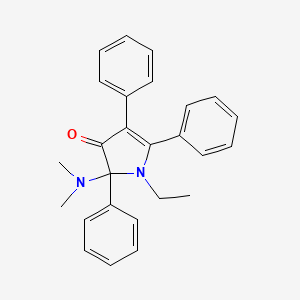
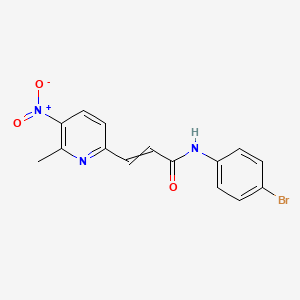
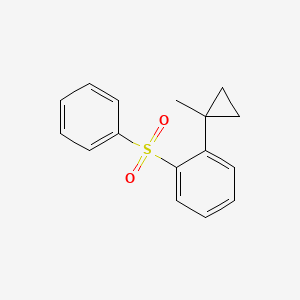
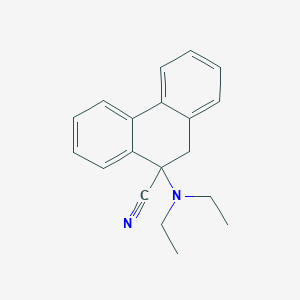
![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

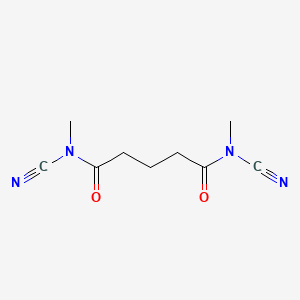
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
